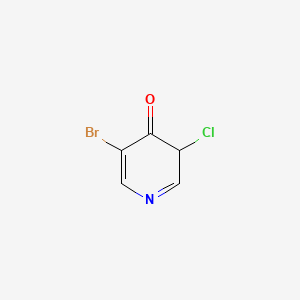
5-Bromo-3-chloropyridin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloropyridin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H3BrClNO. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of bromine and chlorine substituents on the pyridine ring makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloropyridin-4(3H)-one can be achieved through several methods. One common approach involves the halogenation of pyridin-4(3H)-one. This process typically uses bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe introduction of halogen atoms. The use of catalysts and solvents can further optimize the reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-chloropyridin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are often used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can produce a pyridine N-oxide.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloropyridin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-chloropyridin-4(3H)-one involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes and receptors. The nitrogen atom in the pyridine ring can also engage in hydrogen bonding and coordination with metal ions, further affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromo-3-chloropyridin-4-ol
- 4-Bromo-2-chloropyridine
- 3-Bromo-5-chloropyridine
Uniqueness
5-Bromo-3-chloropyridin-4(3H)-one is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique arrangement allows for distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the 4(3H)-one functional group also adds to its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C5H3BrClNO |
|---|---|
Molekulargewicht |
208.44 g/mol |
IUPAC-Name |
5-bromo-3-chloro-3H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2,4H |
InChI-Schlüssel |
HHRLGDUSSHLSHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC=C(C(=O)C1Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


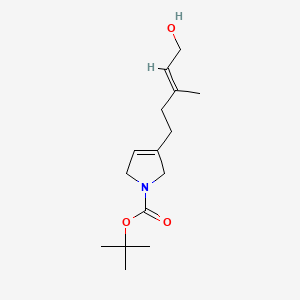

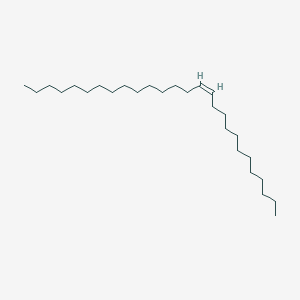
![2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12305975.png)
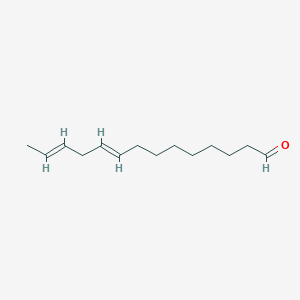
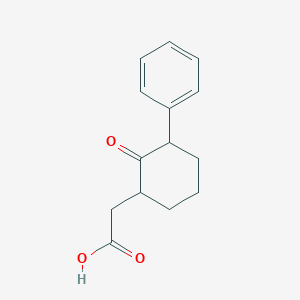
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid](/img/structure/B12305995.png)

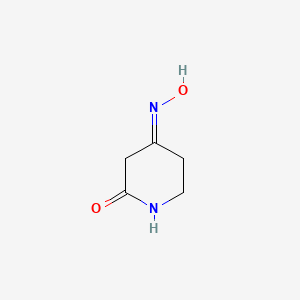
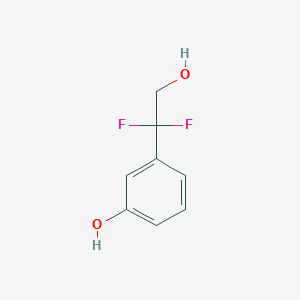
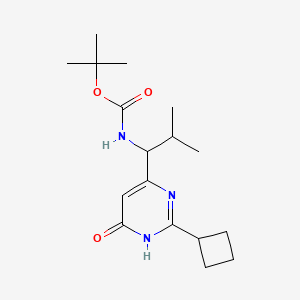
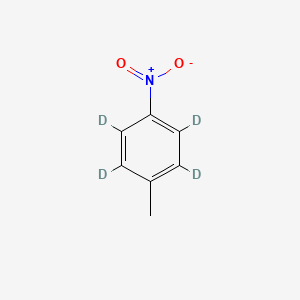
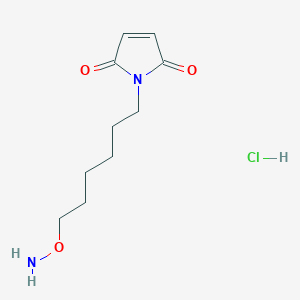
![methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate](/img/structure/B12306034.png)
